1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-fluoroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-4-8-14-12(13)9-15(16(19)20)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKVVXUWANABNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 4 Fluoro 1h Indole 2 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 1-Benzyl-4-fluoro-1H-indole-2-carboxylic Acid Core
Retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most logical initial step is the disconnection of the N1-benzyl bond via an N-alkylation reaction. This simplifies the target molecule to the core intermediate, 4-fluoro-1H-indole-2-carboxylic acid, and a suitable benzylating agent, such as benzyl (B1604629) bromide.
Further disconnection of the 4-fluoro-1H-indole-2-carboxylic acid core can be envisioned through two classical indole (B1671886) synthesis routes. A Fischer indole synthesis disconnection breaks the N1-C2 and C3-C3a bonds, leading to commercially available precursors: (4-fluorophenyl)hydrazine (B109058) and pyruvic acid. Alternatively, a Japp-Klingemann-based approach would disconnect the N1-N2 bond of the precursor hydrazone, tracing back to 4-fluoroaniline (B128567) and a β-ketoester derivative.
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Moiety | Disconnection Strategy | Key Precursors |
|---|---|---|
| N1-Benzyl Group | N-C Bond Cleavage (Alkylation) | 4-fluoro-1H-indole-2-carboxylic acid, Benzyl halide |
| Indole Ring | Fischer Indole Synthesis | (4-fluorophenyl)hydrazine, Pyruvic acid or its ester |
Established Synthetic Routes to Indole-2-carboxylic Acid Derivatives
The synthesis of the indole-2-carboxylic acid scaffold is a well-documented field, with several robust methods available to chemists.
Fischer Indole Synthesis Variations for Indole-2-carboxylic Acid Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comwikipedia.org
To generate the indole-2-carboxylic acid core, a pyruvate (B1213749) derivative (such as pyruvic acid or an ethyl pyruvate) is used as the carbonyl component. The process begins with the condensation of a substituted phenylhydrazine (B124118) with the pyruvate to form the corresponding phenylhydrazone. alfa-chemistry.com This intermediate is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid) to induce a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com The use of pyruvic acid phenylhydrazone specifically leads to the formation of 2-indolecarboxylic acid. alfa-chemistry.com
Japp–Klingemann Condensation Approaches
The coupling results in an azo compound that undergoes hydrolysis and decarboxylation to yield the target arylhydrazone. wikipedia.org This resulting hydrazone can then be subjected to standard Fischer indole synthesis conditions (i.e., heating with a strong acid) to cyclize into the desired indole-2-carboxylic acid ester. wikipedia.orgresearchgate.net This two-step sequence, combining the Japp-Klingemann reaction with the Fischer cyclization, is a well-established strategy for preparing indole-2-carboxylates from aniline (B41778) derivatives. researchgate.netacs.org
Copper-Catalyzed Cyclization and Esterification Methods
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for heterocycle formation, including the synthesis of indoles. bohrium.com Copper-catalyzed methods have gained prominence due to the low cost and low toxicity of copper salts. researchgate.net These reactions often involve the intramolecular cyclization of suitably functionalized anilines.
For instance, copper catalysts can facilitate the annulation of various N-containing substrates, such as o-alkynylanilines, to construct the indole core. bohrium.comresearchgate.net These cascade reactions can form multiple new bonds in a single step, offering high efficiency and atom economy. rsc.org While specific applications leading directly to this compound are specialized, the general methodology provides a potent alternative to classical named reactions for accessing complex indole scaffolds. rsc.orgacs.org
Strategies for Introducing the N1-Benzyl Moiety
Once the indole-2-carboxylic acid core is formed, the final key step is the introduction of the benzyl group at the N1 position.
Post-Cyclization N-Alkylation with Benzyl Halides
The most direct and common method for N-alkylation of an indole is the reaction of the indole with an alkyl halide in the presence of a base. rsc.org For the synthesis of the title compound, the 4-fluoro-1H-indole-2-carboxylic acid (or its ester) is deprotonated at the indole nitrogen using a suitable base to form a nucleophilic indole anion.
This anion then undergoes a nucleophilic substitution reaction with a benzyl halide, such as benzyl chloride or benzyl bromide, to form the N-C bond. google.com The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation. rsc.org Common systems include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or weaker bases like potassium carbonate (K₂CO₃) in solvents such as acetonitrile (B52724) or methanol (B129727). rsc.orggoogle.comnih.gov
Table 2: Typical Conditions for N-Benzylation of Indoles
| Base | Alkylating Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Benzyl Bromide | DMF / THF | Room Temp. to Reflux | rsc.org |
| Potassium Carbonate (K₂CO₃) | Benzyl Chloride | Methanol (MeOH) | Reflux | nih.gov |
Utilization of N-Benzylated Aniline Precursors in Indole Ring Formation
One primary strategy for synthesizing N-substituted indoles involves the formation of the indole ring from a precursor that already contains the N-benzyl group. This approach begins with the synthesis of an appropriate N-benzylated aniline derivative. The reaction of substituted anilines with benzyl chloroformate can produce N-benzylated compounds, with the product distribution being influenced by the electronic nature of the substituents on the aniline ring. researchgate.net For instance, electron-withdrawing groups tend to favor the formation of N-benzylated products. researchgate.net
Once the N-benzylated aniline is secured, various classical indole syntheses can be employed to construct the heterocyclic ring. For example, a derivative of N-benzylaniline can be elaborated into a 2-vinylaniline (B1311222) intermediate, which can then undergo cyclization to form the indole ring system. organic-chemistry.org Another powerful method is the Fischer indole synthesis, which involves the reaction of an N-benzylated arylhydrazine with an appropriate aldehyde or ketone (such as ethyl pyruvate to introduce the C-2 carboxylate precursor) under acidic conditions. nih.gov This sequence ensures the benzyl group is pre-installed on the indole nitrogen.
Palladium-Catalyzed Coupling Reactions for N-Arylation (Applicable to related N-substituted indoles)
An alternative and widely applicable approach to N-substituted indoles is the direct N-arylation (or in this case, N-benzylation) of a pre-formed indole ring using transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for this transformation. nih.gov This method allows for the coupling of an indole, such as a 4-fluoro-1H-indole-2-carboxylate ester, with a benzyl halide.
The success of this reaction hinges on the careful selection of the catalyst system, which typically consists of a palladium precursor and a supporting ligand. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed in combination with palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). nih.govorganic-chemistry.org These ligands facilitate the catalytic cycle and enable the coupling of indoles with a variety of aryl and benzyl halides, including chlorides, bromides, and iodides. organic-chemistry.orgacs.org The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) being highly effective, while milder bases like potassium phosphate (B84403) (K₃PO₄) can be used for substrates sensitive to strong bases. organic-chemistry.org
Table 1: Representative Catalyst Systems for Palladium-Catalyzed N-Arylation of Indoles | Palladium Source | Ligand | Base | Typical Solvents | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | Bulky, electron-rich phosphines | NaOt-Bu | Toluene, Dioxane | organic-chemistry.org | | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | acs.org | | Pd/BINAP | K₂CO₃ | Toluene | acs.org | | Pd/Xantphos | Cs₂CO₃ | Dioxane | acs.org |
This table is generated based on data for N-arylation, which is mechanistically similar to N-benzylation under these conditions.
Regioselective Introduction of the 4-Fluoro Substituent on the Indole Ring System
The introduction of a fluorine atom at the C-4 position of the indole nucleus presents a significant regiochemical challenge. This can be achieved either by direct fluorination of an indole precursor or by starting the synthesis with a pre-fluorinated building block.
Direct fluorination of the indole ring often occurs at the most electron-rich C-3 position. However, regioselective fluorination at other positions can be achieved through various methods. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used. acs.org While direct fluorination of a simple indole at the C-4 position is difficult, the strategy can be viable if other positions are blocked or if directing groups are employed. Anodic fluorination of N-acetyl-3-substituted indoles has also been reported to yield fluorinated indole derivatives. researchgate.net The challenge remains in directing the fluorine specifically to the C-4 position with high selectivity.
A more reliable method for ensuring the C-4 fluoro substitution is to begin the synthesis with a commercially available or prepared fluorinated aniline derivative, such as 3-fluoroaniline. From this precursor, the indole ring can be constructed using established synthetic routes. For example, a Japp-Klingemann/Fischer-indole synthesis can be performed on a diazonium salt derived from the fluorinated aniline. nih.gov Alternatively, fluorinated o-(sulfonamido)styrenes can undergo oxidative cyclization to form the corresponding fluorinated indoles. researchgate.net By starting with a precursor where the fluorine is already in the correct position on the benzene (B151609) ring relative to the amino group, the final cyclization step unequivocally establishes the 4-fluoroindole (B1304775) scaffold.
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing the synthesis of this compound requires careful tuning of reaction conditions for each step to maximize yield and minimize side products. Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reaction time. scielo.br
For palladium-catalyzed N-benzylation, screening different palladium-ligand combinations is crucial. nih.govorganic-chemistry.org For instance, while some ligands are broadly effective, others may be superior for specific substrates, such as sterically hindered indoles. organic-chemistry.org The reaction temperature and duration must also be optimized; while higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions. acs.orgacs.org
Table 2: Illustrative Optimization of a Generic Cross-Coupling Reaction
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 80 | 45 |
| 2 | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | NaOt-Bu | Toluene | 100 | 85 |
This is a representative table illustrating how reaction conditions can be varied to optimize product yield.
Isolation and Purification Techniques for this compound and Intermediates
The isolation and purification of the final product and its synthetic intermediates are critical for obtaining a compound of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.
Following a reaction, a typical workup procedure involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layers are then washed with water or brine to remove inorganic salts and water-soluble impurities before being dried over an agent like sodium sulfate (B86663) or magnesium sulfate. nih.gov
Purification of intermediates and the final carboxylic acid is most commonly achieved using column chromatography on silica (B1680970) gel. nih.gov A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is typically used to elute the compounds from the column based on their polarity. For the final product, which is a carboxylic acid, purification may also be achieved by recrystallization from a suitable solvent system to yield a crystalline solid of high purity. nih.gov The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) of 1-Benzyl-4-fluoro-1H-indole-2-carboxylic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity Patterns
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the fluoro-indole core, and the carboxylic acid.
Benzyl Protons: The five protons of the benzyl ring would typically appear in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The two protons on the benzylic methylene (B1212753) (-CH₂-) bridge are expected to produce a singlet at around δ 5.0-5.5 ppm.
Indole (B1671886) Protons: The proton at the C3 position of the indole ring is expected to be a singlet in the range of δ 7.0-7.3 ppm. The three protons on the fluoro-substituted benzene (B151609) ring of the indole core would appear as a complex set of multiplets due to proton-proton and proton-fluorine couplings. Their chemical shifts would be influenced by the fluorine substituent.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Benzyl Aromatic (5H) | ~ 7.2 - 7.4 | Multiplet |
| Indole Aromatic (3H) | ~ 6.8 - 7.5 | Complex Multiplets |
| Indole C3-H (1H) | ~ 7.0 - 7.3 | Singlet |
| Benzylic (-CH₂-) (2H) | ~ 5.0 - 5.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments, Including Carboxyl and Benzylic Carbons
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule.
Carboxyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm.
Benzylic Carbon: The benzylic methylene carbon (-CH₂) would likely appear around δ 50-55 ppm.
Aromatic Carbons: The spectrum would show numerous signals in the aromatic region (δ 100-160 ppm). The carbon atom attached to the fluorine (C4) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, appearing far downfield. Other indole and benzyl ring carbons would have distinct chemical shifts based on their electronic environment. For the non-fluorinated analog, 1-benzylindole-2-carboxylic acid, aromatic carbons are observed between approximately δ 110 and 140 ppm. spectrabase.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxyl (-C OOH) | ~ 165 - 175 |
| Indole C4 (-C -F) | ~ 155 - 160 (with large ¹JCF) |
| Aromatic Carbons | ~ 100 - 140 |
| Benzylic (-C H₂-) | ~ 50 - 55 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a specific technique to analyze fluorine-containing compounds. A single signal would be expected for the fluorine atom at the C4 position of the indole ring. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would confirm the electronic environment of the fluorine atom. Furthermore, the signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H3 and H5), providing further structural confirmation.
Two-Dimensional NMR Techniques for Complete Structure Assignment (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides essential data, 2D NMR techniques would be necessary for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions.
COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, within the indole and benzyl aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning quaternary carbons (like the carboxyl carbon and the indole carbons at positions 2, 3a, 4, and 7a) by observing their correlations with nearby protons. For example, correlations from the benzylic protons to the indole C2 and N1 carbons would confirm the N-benzyl linkage.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-F bond would exhibit a strong stretching vibration in the 1100-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1680 (strong) |
| Aromatic Rings | C=C stretch | 1600 - 1450 |
| Fluoroaromatic | C-F stretch | 1100 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
Molecular Ion: The molecular formula of the compound is C₁₆H₁₂FNO₂. Its exact mass is approximately 269.08 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm this elemental composition. In techniques like Electrospray Ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 270.09 or the deprotonated molecule [M-H]⁻ at m/z 268.07.
Fragmentation Pattern: The fragmentation in the mass spectrometer would provide structural clues. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the benzyl group. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment characteristic of benzyl-containing compounds. The cleavage of the bond between the benzylic carbon and the indole nitrogen would also be an expected fragmentation pathway.
Electronic Spectroscopy (UV-Vis) and Chromophore Analysis
The electronic absorption spectrum of this compound is primarily determined by the indole nucleus, which constitutes the principal chromophore. The indole ring system, an aromatic heterocyclic compound, typically exhibits characteristic absorption bands in the ultraviolet (UV) region arising from π → π* electronic transitions. These transitions are often described using Platt's notation as the 1La and 1Lb bands.
The parent indole chromophore displays a strong absorption band (1La) around 220 nm and a weaker, longer-wavelength band (1Lb) with fine structure between 260 and 290 nm. The substituents on the this compound molecule—the benzyl group at the N1 position, the fluorine atom at the C4 position, and the carboxylic acid group at the C2 position—are expected to modulate the electronic properties of the indole chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
N1-Benzyl Group: The benzyl group, while not in direct conjugation with the indole π-system, can influence the electronic environment through inductive effects and potentially through space interactions. Its primary role is often as a protecting group and to increase lipophilicity, and its direct impact on the λmax of the indole chromophore is generally modest.
C4-Fluoro Group: The fluorine atom at the C4 position acts as an auxochrome. Due to its high electronegativity (an inductive electron-withdrawing effect, -I) and the presence of lone pairs (a resonance electron-donating effect, +M), its net effect on the spectrum can be complex. Typically, halogen substitution on the benzene portion of the indole ring can lead to small bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.
C2-Carboxylic Acid Group: The carboxylic acid group at the C2 position is a deactivating group that can extend the conjugation of the indole π-system. This extension of the chromophore is expected to cause a significant bathochromic shift in the absorption bands. Studies on indole-2-carboxylic acid have shown distinct absorption bands that are shifted to longer wavelengths compared to unsubstituted indole. researchgate.net The polarity of the solvent can also influence the position of the absorption maxima, with more polar solvents often causing shifts in the bands. core.ac.uk
Based on the analysis of related indole derivatives, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is predicted to show absorption maxima at wavelengths longer than those of unsubstituted indole, primarily due to the influence of the C2-carboxylic acid group.
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Indole | Not Specified | ~220 (1La), 260-290 (1Lb) |
| Indole-2-carboxylic acid | Water | ~225, ~280, ~300 |
| 3-Acetylindole | Cyclohexane | 214, 243, 306 |
| 3-Acetylindole | Ethanol | 215, 240, 303 |
| 5-Bromoindole | Cyclohexane | 220, 275, 282, 292 |
| 5-Bromoindole | Ethanol | 222, 278, 283, 294 |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While the specific crystal structure of this compound is not publicly available, a detailed analysis of its probable solid-state geometry and conformation can be inferred from crystallographic studies of analogous compounds, such as the parent indole-2-carboxylic acid (ICA). researchgate.net
Indole Ring System: The bicyclic indole ring is expected to be essentially planar, as is typical for aromatic systems.
Carboxylic Acid Group: In the solid state, indole-2-carboxylic acid molecules are known to form planar ribbons held together by intermolecular hydrogen bonds. researchgate.net A key interaction is the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. It is highly probable that this compound would exhibit similar dimeric structures in its crystal lattice. The carboxylic acid group itself is likely to be nearly coplanar with the indole ring to maximize π-conjugation.
N1-Benzyl Group: The benzyl group attached to the indole nitrogen introduces conformational flexibility. There is freedom of rotation around the N1-Cbenzyl and Cbenzyl-Cphenyl single bonds. The specific orientation (torsion angles) of the benzyl group in the solid state will be determined by crystal packing forces and weak intermolecular interactions, such as C-H···π stacking, to achieve the most stable and dense packing arrangement.
The crystal structure of the parent indole-2-carboxylic acid reveals a network of hydrogen bonds. Besides the O-H···O interactions of the carboxylic dimers, there are also N-H···O bonds linking the indole NH group of one molecule to the carbonyl oxygen of a neighboring molecule. researchgate.net In this compound, the indole nitrogen is substituted with a benzyl group, precluding its participation as a hydrogen bond donor. Therefore, the crystal packing will be primarily dictated by the carboxylic acid dimerization and van der Waals interactions of the benzyl and fluoro-substituted indole rings.
| Parameter | Indole-2-carboxylic acid (Analog) researchgate.net |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| Key Intermolecular Interactions | O-H···O and N-H···O hydrogen bonds |
| Molecular Arrangement | Formation of planar ribbons |
Computational Chemistry and Theoretical Studies on 1 Benzyl 4 Fluoro 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For complex molecules like indole (B1671886) derivatives, methods such as B3LYP combined with basis sets like 6–311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.goveurjchem.com
The optimization process finds the minimum energy conformation of the molecule. For 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid, this would involve determining the precise orientation of the benzyl (B1604629) and carboxylic acid groups relative to the fluoro-indole core. nih.gov The results of such a calculation provide a foundational dataset for all other computational analyses.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations on similar molecular structures, as specific experimental or calculated values for this exact compound are not available in the provided sources.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carboxyl) | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| N-C (indole-benzyl) | 1.45 | |
| C-F (indole) | 1.36 | |
| Bond Angles (º) | ||
| O=C-O (carboxyl) | 123 | |
| C-N-C (indole-benzyl) | 128 | |
| C-C-F (indole) | 119 |
This interactive table showcases typical bond lengths and angles derived from DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For indole derivatives, the distribution of HOMO and LUMO is often spread across the aromatic system, and substituents can significantly alter their energies. nih.govmdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative (Note: Data is based on a related structure, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, to illustrate typical values.) nih.gov
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -2.12 |
| HOMO-LUMO Gap (ΔE) | 4.03 |
This interactive table presents representative energy values for the HOMO, LUMO, and the resulting energy gap, which are crucial for assessing chemical reactivity.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov
On an MEP map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, such as those around electronegative atoms like oxygen. Regions of positive potential, colored blue, denote electron-deficient areas susceptible to nucleophilic attack. For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. The acidic proton of the carboxyl group would be a site of high positive potential.
Certain molecules can exhibit non-linear optical (NLO) properties, meaning their optical properties (like the refractive index) change in response to the intensity of incident light. This phenomenon is crucial for applications in optoelectronics and photonics. researchgate.net Computational methods can predict NLO properties, such as the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the molecule's response to an external electric field. mdpi.com
N-benzylated indoles and related organic compounds with donor-acceptor groups are often investigated for their NLO potential. pnrjournal.comconicet.gov.ar DFT calculations can provide reliable predictions of these properties, guiding the design of new materials. A high hyperpolarizability value indicates a strong NLO response.
Table 3: Predicted NLO Properties for a Related Benzyl Derivative (Note: Data is based on Benzyl(3-fluoro-4-morpholinophenyl)carbamate to illustrate typical calculated values.) pnrjournal.com
| Property | Predicted Value (a.u.) |
| Dipole Moment (μ) | 3.51 |
| Mean Polarizability (α) | 229.4 |
| First Hyperpolarizability (β) | 223.05 |
This interactive table displays key NLO properties predicted through computational analysis. The first hyperpolarizability (β) is a primary indicator of a molecule's NLO activity.
Molecular Dynamics Simulations to Investigate Conformational Flexibility
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior by simulating the movements of atoms and molecules over time. nih.govnih.gov
For this compound, MD simulations can reveal the conformational flexibility of the molecule, particularly the rotational freedom of the benzyl and carboxylic acid groups relative to the rigid indole core. researchgate.net This analysis is crucial for understanding how the molecule might change its shape to interact with biological targets or other molecules in a solution. The simulation tracks the trajectory of atoms, providing insights into stable and transient conformations and the energy barriers between them.
Solvent Effects on Molecular Properties and Electronic Structure
Computational studies are often performed in a simulated "gas phase" (in vacuo) for simplicity. However, in reality, chemical and biological processes occur in a solvent. The presence of a solvent can significantly influence a molecule's properties, including its geometry, electronic structure, and reactivity. researchgate.net
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule. Studies on related compounds show that properties like the HOMO-LUMO gap and NLO characteristics can be altered by the polarity of the solvent. researchgate.net For this compound, investigating its behavior in different solvents (e.g., water, ethanol (B145695), DMSO) would provide a more realistic prediction of its properties in experimental conditions.
Reaction Mechanism Studies of Synthesis Pathways Using Computational Methods
While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the well-established Fischer indole synthesis serves as a primary and highly plausible route for its formation. Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insights into the reaction mechanism of this class of reactions. Theoretical studies on analogous systems allow for a detailed understanding of the energetics and geometries of intermediates and transition states along the reaction pathway.
The Fischer indole synthesis is a classic organic reaction that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone to form an indole. For the synthesis of this compound, the likely precursors would be (4-fluorophenyl)hydrazine (B109058), which is then benzylated, and a pyruvate (B1213749) derivative.
The generally accepted mechanism, which can be elucidated through computational modeling, involves several key steps:
Hydrazone Formation: The initial step is the condensation of the substituted phenylhydrazine with the keto-acid to form a phenylhydrazone.
Tautomerization: The resulting hydrazone undergoes tautomerization to form an enamine intermediate.
-Sigmatropic Rearrangement: This is often the rate-determining step of the reaction. It is a pericyclic reaction that proceeds through a cyclic transition state, leading to the formation of a new carbon-carbon bond.
Rearomatization: The intermediate formed after the sigmatropic rearrangement undergoes rearomatization.
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of an ammonia (B1221849) molecule leads to the final indole product.
To illustrate the type of data that would be generated from a computational study of the synthesis of this compound, the following tables present hypothetical, yet realistic, energetic data based on computational studies of analogous-sigmatropic rearrangements. It is important to note that these values are representative and the actual values for the specific molecule of interest would require a dedicated computational study.
For example, a computational study on a Minehan-Claisen rearrangement, which is also a-sigmatropic rearrangement, revealed a free energy of activation of 27.7 kcal/mol and a reaction free energy of -3.4 kcal/mol. In another study involving a radical cyclization, the calculated energy difference between two diastereomeric transition states was found to be 0.9 kcal/mol. This highlights the ability of computational methods to rationalize and predict stereochemical outcomes.
| Intermediate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| I1 | Phenylhydrazone | 0.0 |
| I2 | Enamine | +5.2 |
| I3 | Post--Sigmatropic Rearrangement Intermediate | -15.8 |
| I4 | Cyclized Intermediate | -25.3 |
| P | Indole Product | -40.7 |
| Transition State | Description | Activation Energy (kcal/mol) |
|---|---|---|
| TS1 | Tautomerization to Enamine | +12.5 |
| TS2 | -Sigmatropic Rearrangement | +28.1 |
| TS3 | Cyclization | +10.3 |
| TS4 | Ammonia Elimination | +15.6 |
The data in these tables would be derived from geometry optimizations of all stationary points on the potential energy surface, followed by frequency calculations to confirm their nature as either minima (intermediates) or first-order saddle points (transition states). The energies are typically corrected for zero-point vibrational energy. Such computational findings are invaluable for understanding the factors that control the reaction's feasibility, rate, and selectivity. For the synthesis of this compound, computational studies could specifically elucidate the electronic effect of the fluorine substituent on the activation barrier of the key-sigmatropic rearrangement step.
Investigation of Biological Activity and Mechanistic Insights Focus on Core Biological Pathways
Anti-Cancer Research Applications of Indole-2-carboxylic Acid Derivatives
Derivatives of 1H-indole-2-carboxylic acid have been designed and synthesized as potential treatments for various cancers, including liver and pediatric brain cancers. nih.govnih.gov These compounds exert their effects through various mechanisms, targeting key proteins and pathways involved in cancer cell proliferation and survival.
The antiproliferative activity of indole-2-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of various cancer cells, including those of the liver, breast, and brain, as well as leukemia and melanoma. nih.govnih.govmdpi.com For instance, a series of novel 1H-indole-2-carboxylic acid derivatives demonstrated inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov One particularly potent compound, C11, also showed significant activity against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov
Other studies have focused on indole-2-carboxamides, which showed promising antiproliferative activity against four different human cancer cell lines, with GI50 values (concentration for 50% of maximal inhibition of cell proliferation) ranging from 26 nM to 86 nM. nih.govresearchgate.net One derivative, compound Va, was found to be more potent than the reference drug erlotinib. nih.gov Similarly, the N-(4-fluorobenzyl)indole analogue 8c and the N-(homopiperonyl)-indoleamide analogue 8f showed cytotoxic and antiproliferative activity against pediatric brain cancer cells. nih.gov The activity of these compounds is often linked to their ability to inhibit multiple kinases, such as EGFR, VEGFR-2, and BRAFV600E, which are crucial for tumor growth and progression. nih.gov
| Compound | Target Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Potent inhibitory activity | nih.gov |
| Compound Va | Four human cancer cell lines | GI50 = 26 nM | nih.gov |
| Compound Ve-h | Four human cancer cell lines | GI50 = 26 nM to 48 nM | nih.gov |
| Compound 8c (N-(4-fluorobenzyl)indole analogue) | DAOY (Pediatric Brain Cancer) | IC50 = 4.10 μM (cytotoxic); > 10 μM (antiproliferative) | nih.gov |
| Compound 8f (N-(homopiperonyl)-indoleamide analogue) | DAOY (Pediatric Brain Cancer) | IC50 = 3.65 μM (cytotoxic); 9.91 μM (antiproliferative) | nih.gov |
| Compound 5f | Four human cancer cell lines | GI50 = 29 nM | tandfonline.com |
The anticancer effects of indole-2-carboxylic acid derivatives are often mediated by their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comresearchgate.net For example, certain indole-2-carboxylic acids have been shown to induce the hallmarks of apoptosis in cancer cell lines that are dependent on the anti-apoptotic protein MCL-1. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancerous cells.
In liver cancer cells, a potent derivative known as C11 was found to induce G1-S phase cell cycle arrest. nih.gov Cell cycle arrest prevents cancer cells from dividing and proliferating. Similarly, another study found that a chalcone (B49325) derivative induced cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cells. mdpi.com Transcriptional analysis of pediatric brain cancer cells treated with an indole-2-carboxamide (compound 8a) revealed a significant downregulation of genes positively correlated with tumor growth and progression, further supporting the role of these compounds in modulating key cellular pathways. nih.gov The induction of apoptosis and cell cycle arrest by these compounds highlights their potential to interfere with fundamental processes of cancer cell survival and growth. nih.govmdpi.comresearchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole-based compounds. These studies explore how different chemical modifications to the core structure affect biological activity. For a series of 1-benzyl indazole analogs, it was found that substitutions on the benzyl (B1604629) ring significantly influenced inhibitory activity. nih.gov Specifically, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov
For indole-2-carboxamides, SAR studies revealed that the nature and position of substituents on the indole (B1671886) scaffold are critical for antiproliferative and kinase inhibitory activity. nih.gov For example, compound Va, with a chlorine atom at the R2 position and an unsubstituted R1, was the most potent derivative in both antiproliferative and EGFR inhibitory assays. nih.gov The presence of a free carboxylic acid function is often necessary for strong interaction with catalytic residues on target proteins. unifi.it These findings indicate that modifications to the N-benzyl group, such as the placement of fluorine atoms, and substitutions on the indole ring are key strategies for enhancing the antiproliferative effects of this class of compounds.
Antiviral Research Applications, Specifically HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. rsc.orgnih.gov This enzyme is essential for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov Inhibitors of the strand transfer step of this process (INSTIs) are a critical class of antiretroviral drugs. rsc.org
Indole-2-carboxylic acid and its derivatives have been proven to effectively inhibit the strand transfer step of HIV-1 integrase. nih.govmdpi.complu.mx Through optimization of the basic indole-2-carboxylic acid structure, derivatives with significantly enhanced inhibitory effects have been developed. For example, compound 17a, a derivative from one study, showed marked inhibition of integrase with an IC50 value of 3.11 μM. rsc.orgresearchgate.net Further structural optimizations led to the development of compound 20a, which increased the integrase inhibitory effect, exhibiting an IC50 value of 0.13 μM. nih.govnih.govmdpi.com The inhibitory potency is influenced by substituents on the indole ring; N-benzyl derivatives have been shown to be among the most potent inhibitors of the strand transfer reaction. unifi.it The free carboxylic acid group on the indole is considered necessary for potent activity. unifi.it
| Compound | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Compound 17a | 3.11 μM | rsc.orgresearchgate.net |
| Compound 20a | 0.13 μM | nih.govnih.govmdpi.com |
| N-benzyl derivative 4e | 1 ± 0.5 µM | unifi.it |
| N-benzyl derivative 5e | 1 ± 0.5 µM | unifi.it |
Molecular docking studies have provided detailed insights into how these inhibitors interact with the HIV-1 integrase active site. rsc.orgnih.gov A key feature of their binding mode is the chelation of two magnesium ions (Mg2+) within the enzyme's active site. rsc.orgnih.govmdpi.com The indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold form a strong metal-chelating cluster with these essential cofactors. nih.govmdpi.com
Binding mode analysis of potent inhibitors reveals that different parts of the molecule form critical interactions with the enzyme and viral DNA. For instance, the introduction of a C6 halogenated benzene ring on the indole core can lead to effective binding with the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net Furthermore, adding a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site, specifically with amino acid residues like Tyr143 and Asn117. mdpi.com The presence of a 4-fluorobenzyl group is a common feature in potent integrase inhibitors, contributing to the binding affinity. semanticscholar.org These detailed binding analyses confirm that indole-2-carboxylic acid is a highly promising scaffold for developing novel and potent HIV-1 integrase inhibitors. rsc.orgresearchgate.net
Role of Indole Core and Carboxyl Group in Metal Chelation within Integrase Active Site
The indole-2-carboxylic acid scaffold is a potent structural motif for the inhibition of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The mechanism of action for these inhibitors centers on their ability to chelate metal ions, typically two Mg²⁺ ions, within the enzyme's active site. nih.govmdpi.comfrontiersin.org This metal-dependent activity is crucial for the function of HIV-1 integrase. nih.gov
Docking studies and binding conformation analyses have demonstrated that the indole core and the carboxyl group at the C2 position are critical for this metal-chelating function. nih.govmdpi.com Specifically, the indole nitrogen and the 2-carboxyl group can form a strong metal-chelating cluster with the two Mg²⁺ cofactors. nih.govrsc.org This interaction effectively blocks the strand transfer step of the integration process, thereby inhibiting viral replication. mdpi.comresearchgate.net The ability of three central electronegative heteroatoms from the inhibitor to chelate the magnesium ions is a key feature for potent inhibition. nih.gov This mode of action, involving the chelation of metal cofactors in the active site, is a hallmark of integrase strand transfer inhibitors (INSTIs). frontiersin.org
SAR for Enhancing Integrase Inhibitory Potency and Selectivity
Structure-Activity Relationship (SAR) studies on the indole-2-carboxylic acid scaffold have been conducted to optimize its potency as an HIV-1 integrase inhibitor. Research has shown that structural modifications at various positions on the indole ring can significantly enhance inhibitory activity. mdpi.com
One key optimization strategy involves the introduction of a halogenated phenyl group at the C6 position of the indole core. nih.govresearchgate.net This modification is designed to create a π-π stacking interaction with the viral DNA, specifically with nucleotides like dC20, which increases the binding affinity with the integrase. nih.govrsc.org
Another successful modification is the addition of a long branch on the C3 position of the indole core. This extension allows the molecule to interact with a hydrophobic cavity near the active site of the integrase, further improving its inhibitory effect. nih.govmdpi.com The combination of these modifications has led to the development of derivatives with markedly increased potency. For instance, derivative 20a , which incorporates these optimizations, showed a significant increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govmdpi.com These findings underscore that the indole-2-carboxylic acid framework is a promising scaffold for developing novel integrase inhibitors. nih.govrsc.org
| Compound | Modification | Integrase Inhibition IC₅₀ (μM) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 | researchgate.net |
| Compound 3 | Initial Hit Compound | 12.41 | nih.gov |
| Compound 17a | Optimization of Compound 1 | 3.11 | researchgate.netrsc.org |
| Compound 20a | Further optimization of Compound 3 (C3 long branch) | 0.13 | nih.govmdpi.com |
Anti-Inflammatory Research Applications
CysLT1 Receptor Antagonism and Selectivity
Derivatives of indole-2-carboxylic acid have been identified as a novel class of potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor. nih.gov Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are powerful inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis. nih.govacs.orgnih.govnih.gov The majority of these effects are mediated through the CysLT1 receptor. nih.govacs.org
High-throughput screening campaigns identified indole derivatives with significant CysLT1 antagonist activity. nih.govacs.org For example, one derivative, 17k , was found to be a highly potent and selective CysLT1 antagonist with an IC₅₀ value of 0.0059 μM for CysLT1, while showing much lower activity against the CysLT2 receptor (IC₅₀ = 15 μM). nih.govacs.org This selectivity is a critical attribute for therapeutic applications, as several approved drugs for asthma, such as montelukast (B128269) and zafirlukast, function as selective CysLT1 antagonists. nih.govwikipedia.org The indole-2-carboxylic acid moiety is considered a unique and essential component for this antagonist activity, distinguishing it from other known CysLT1 antagonists. nih.govacs.org
Exploration of Leukotriene Pathway Modulation
By selectively blocking the CysLT1 receptor, indole-2-carboxylic acid derivatives effectively modulate the leukotriene signaling pathway. nih.gov This pathway begins with the synthesis of CysLTs from arachidonic acid. acs.org These lipid mediators then bind to CysLT receptors, primarily CysLT1, which are expressed on various cells, including those in the lung and peripheral blood leukocytes. nih.govacs.org This binding triggers pro-inflammatory responses characteristic of allergic airway diseases. nih.gov
The antagonism of the CysLT1 receptor by these indole compounds prevents the downstream signaling initiated by CysLTs. This action inhibits the potent bronchoconstrictive and inflammatory effects of leukotrienes, which are central to conditions like asthma. nih.govwikipedia.org Therefore, these compounds represent a valuable tool for research into the pharmacological modulation of the leukotriene pathway and its role in inflammatory diseases. nih.gov
SAR for CysLT1 Antagonist Activity
The development of potent CysLT1 antagonists from the indole-2-carboxylic acid scaffold has been guided by detailed SAR studies. nih.gov These investigations have revealed several essential structural features required for high-affinity binding and antagonist activity. nih.govacs.org
The three necessary pharmacophores for this class of antagonists are the indole ring, the carboxylic acid group at position 2, and a lipophilic region. nih.gov The carboxylic acid is particularly crucial; its removal leads to a dramatic decrease in potency, demonstrating its necessity for activity. nih.govacs.org This acidic moiety is believed to model the C1-carboxylic acid of the natural ligand, LTD₄. acs.org
Further optimization has shown that modifications at other positions can enhance potency. For instance, introducing α, β-unsaturated amide moieties at the C3 position of the indole ring has been a successful strategy. nih.gov Additionally, the nature of substituents on the indole ring can influence activity, with studies suggesting that unsubstituted rings or specific substitutions can be more favorable than others. nih.gov The length and composition of linkers and side chains are also critical, with optimal lengths required to maintain potent antagonist activity for both CysLT1 and CysLT2 receptors in dual-antagonist research. nih.gov
| Compound | CysLT₁ IC₅₀ (μM) | CysLT₂ IC₅₀ (μM) | Selectivity (CysLT₂/CysLT₁) | Reference |
|---|---|---|---|---|
| Compound 1 (Initial Hit) | 0.66 | >25 | >38 | nih.govacs.org |
| Compound 17k | 0.0059 | 15 | ~2542 | nih.govacs.org |
Anti-Mycobacterial Research Applications
Indole-2-carboxamides, derived from indole-2-carboxylic acid, have emerged as a highly promising class of agents in anti-mycobacterial research. nih.govacs.org These compounds exhibit potent activity against a wide range of mycobacterial species, including drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) as well as non-tuberculous mycobacteria (NTM). nih.govacs.org
The mechanism of action for these compounds has been identified; they target the MmpL3 transporter. nih.govacs.org MmpL3 is essential for transporting mycolic acids to the mycobacterial cell envelope, a critical step in the formation of the unique and protective outer membrane of mycobacteria. nih.gov By inhibiting MmpL3, indole-2-carboxamides disrupt this process, leading to bactericidal effects that are selective for mycobacteria. nih.gov
SAR studies have been instrumental in optimizing the anti-mycobacterial potency of this scaffold. It has been found that substitutions on the indole ring significantly impact activity. For example, adding fluoro or dimethyl groups at the 4- and 6-positions of the indole ring can lead to greater potency against a panel of mycobacteria. nih.govacs.org The nature of the substituent on the amide nitrogen is also critical. Large, lipophilic groups such as adamantyl, rimantadine, or cyclooctyl have been shown to confer potent activity. nih.govrsc.org This research has led to the identification of lead candidates with excellent in vitro activity and favorable pharmacokinetic properties, marking indole-2-carboxamides as strong contenders for further preclinical development as novel anti-mycobacterial therapeutics. nih.govacs.orgacs.org
| Compound | Core Substitution | Amide Substituent | M. tuberculosis MIC (μM) | Reference |
|---|---|---|---|---|
| Compound 3 | Unsubstituted | 1-Adamantyl | 0.68 | nih.gov |
| Compound 4 | 4,6-dimethyl | Rimantadine | 0.88 | nih.gov |
| Compound 25 | 4,6-dimethyl | Cyclooctyl | 0.0039 - 0.625 μg/mL* | nih.gov |
| Compound 26 | 4,6-difluoro | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl | 0.012 | acs.org |
*Note: Activity range reported against a panel of different Mycobacterium species.
Inhibition of Mycobacterium tuberculosis Growth
While direct studies on 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid are limited, extensive research on the closely related indole-2-carboxamide scaffold has demonstrated significant potential in inhibiting the growth of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.govnih.govrsc.org Indole-2-carboxamides have been identified through phenotypic screening as a promising class of antituberculosis agents. acs.org One study highlighted an indole-2-carboxamide analog as a potent agent, which prompted further chemical modifications to establish structure-activity relationships. nih.gov These efforts led to the identification of molecules with exceptional activity against actively replicating M. tb, with minimum inhibitory concentration (MIC) values lower than many standard antitubercular drugs. nih.gov
Fragment-based drug design has been employed to enhance the potency of the indoleamide architecture, incorporating moieties like the benzyl group, which is known from other anti-TB compounds to contribute to activity. rsc.org Some optimized indole-2-carboxamide compounds have shown high activity against drug-sensitive M. tb strains, with MIC values in the sub-micromolar range. rsc.org For instance, compound 8g from one study, an N-(rimantadine)-4,6-difluoroindole-2-carboxamide, displayed an MIC of 0.32 μM against the H37Rv strain. rsc.org Importantly, these lead compounds often exhibit minimal cytotoxicity against mammalian cells, suggesting a favorable selectivity index. nih.govrsc.org The proposed mechanism of action for many of these indole-based compounds is the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the translocation of mycolic acids, a critical component of the mycobacterial cell wall. nih.govrsc.orgresearchgate.net
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Indole-2-carboxamides | M. tuberculosis | Low nanomolar to low micromolar range | nih.gov |
| N-(rimantadine)-4,6-difluoroindole-2-carboxamide | M. tuberculosis H37Rv | 0.32 μM | rsc.org |
| Cyclooctyl-substituted Indole-2-carboxamide | M. tuberculosis | 0.39 μg/mL | nih.gov |
SAR for Antimycobacterial Potency
Structure-activity relationship (SAR) studies on the indole-2-carboxamide class have provided valuable insights into the structural requirements for potent antimycobacterial activity. acs.org
Indole Ring Substitution: Substitutions at the 4- and 6-positions of the indole ring with electron-withdrawing groups like fluorine or chlorine have been shown to be optimal for activity. rsc.org These substitutions can significantly improve metabolic stability. acs.org The presence of dimethyl groups at the 4- and 6-positions has also been shown to contribute to greater potency against a panel of mycobacteria. nih.gov
N-1 Position: While the subject compound features an N-benzyl group, many potent antitubercular indole-2-carboxamides have a free N-H group on the indole ring. However, the incorporation of a benzyl moiety is a recognized strategy to enhance potency in various antitubercular scaffolds. rsc.org
Amide Substituent: The nature of the substituent on the amide nitrogen is a critical determinant of activity. Lipophilicity plays a significant role; for example, attaching bulky, lipophilic aliphatic groups like adamantyl or cyclooctyl to the amide nitrogen often leads to highly potent compounds. nih.govrsc.org However, there is a positive correlation between lipophilicity and Mtb potency, which can negatively impact aqueous solubility. acs.org Studies have shown that for N-cycloalkyl derivatives, larger rings such as cyclooctyl and cycloheptyl are well-tolerated and confer potent activity, while smaller rings like cyclopentyl lead to a loss of activity. nih.gov Introducing an extra methylene (B1212753) spacer between the amide nitrogen and a phenyl ring was found to be unfavorable for activity. rsc.org
Monoamine Oxidase B (MAO-B) Inhibition Studies (Applicable to related N-benzylated indoles)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease. rsc.org While data on this compound is not specified, related N-substituted and N-benzylated indoles have been extensively studied as MAO-B inhibitors. nih.govresearchgate.netnih.gov
Competitive Inhibition Kinetics
Kinetic studies performed on various N-substituted indole analogs have demonstrated a competitive mode of inhibition against MAO-B. nih.govnih.govnih.gov Competitive inhibition indicates that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate (e.g., benzylamine (B48309) or phenylethylamine). nih.govacs.org This binding is often reversible. researchgate.netnih.gov
For example, a potent N-substituted indole derivative, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), was identified as a competitive inhibitor of MAO-B with an inhibition constant (Ki) of 94.52 nM. nih.govresearchgate.net Other studies on different classes of MAO-B inhibitors have also reported competitive kinetics, with Ki values in the nanomolar to low micromolar range, underscoring this as a common mechanism for compounds that target the enzyme's active site. researchgate.netnih.govmdpi.com
| Compound | Inhibition Type | Ki Value (MAO-B) | Reference |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Competitive | 94.52 nM | nih.govresearchgate.net |
| Benzyloxy-derived chalcone (BB4) | Competitive, Reversible | 0.011 ± 0.005 μM | researchgate.net |
| Pyridazinobenzylpiperidine (S5) | Competitive, Reversible | 0.155 ± 0.050 μM | mdpi.com |
Molecular Interactions with MAO-B Active Site
Molecular docking studies have elucidated the specific interactions between indole-based inhibitors and the active site of the MAO-B enzyme. researchgate.netmdpi.com The active site of MAO-B consists of a two-site cavity structure: an entrance cavity and a substrate cavity which contains the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netmdpi.com
Inhibitors typically orient themselves within this hydrophobic pocket. Key interactions for indole-based and N-benzyl inhibitors include:
Hydrophobic and π-π Interactions: The indole ring and the N-benzyl group fit into the hydrophobic cavity. mdpi.com Crucial π-π stacking interactions are frequently observed with aromatic residues, particularly Tyr398 and Tyr435, which form part of the "aromatic cage" that surrounds the substrate. mdpi.comnih.gov Tyr326 is another key residue involved in these hydrophobic interactions. researchgate.netnih.gov
Hydrogen Bonding: Hydrogen bonds can form between polar groups on the inhibitor and residues in the active site. For instance, a hydrogen bond between a carbonyl oxygen on the inhibitor and the residue Cys172 has been observed in several inhibitor-enzyme complexes. mdpi.comnih.gov
Van der Waals Interactions: These forces further stabilize the binding of the inhibitor within the entrance cavity of the enzyme's active site. mdpi.comnih.gov
The selectivity of inhibitors for MAO-B over MAO-A is attributed to differences in the size and shape of their respective active sites, with the MAO-B cavity being more elongated and narrower. researchgate.net
SAR for MAO-B Inhibitory Activity
The structural features of N-benzylated indoles and related compounds significantly influence their MAO-B inhibitory potency and selectivity. rsc.orgnih.gov
Indole Ring: The indole scaffold itself is a key element for activity. Substitutions on the indole ring can modulate potency. For example, a hydroxy group at the C5 position of an isatin (B1672199) (an indole derivative) was found to increase selectivity for MAO-A, whereas substitutions at C5 and C6 with a benzyloxy group were effective for MAO-B inhibition. nih.govacs.org
N-1 Substituent: The group at the N-1 position of the indole is critical. N-benzylated compounds often show potent MAO-B inhibition. nih.gov The substitution pattern on this benzyl group is also important. Halogen substitutions, such as the para-fluoro or dichloro-benzyl groups, have been shown to increase MAO-B inhibitory action compared to an unsubstituted benzyl group. acs.org In some series, a methyl group on the nitrogen was found to be more potent than a bulkier benzyl group. nih.gov
Group at C-2/C-3: The nature and geometry of substituents at the C-2 and C-3 positions of the indole ring are important. For selective MAO-A inhibition, a co-planar structure of substituents is often required, whereas MAO-B inhibition is also dependent on the distribution of electron density. nih.gov For related coumarin-based inhibitors, a hydroxy group at the 7-position of the coumarin (B35378) ring increased selectivity for MAO-B. nih.gov
Other Investigated Biological Activities (e.g., Antioxidant Properties)
The indole nucleus is known to be associated with antioxidant activity, and derivatives of indole-2-carboxylic acid have been evaluated for these properties. fabad.org.treurjchem.com Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous disease pathologies.
Studies on ester and amide derivatives of indole-2-carboxylic acid have demonstrated their potential as antioxidants through several in vitro assays: fabad.org.trresearchgate.net
Radical Scavenging Activity: N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives showed scavenging effects against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, although the effect was modest compared to standards. fabad.org.tr
Reducing Power: The same N-benzyl and N-(4-methoxybenzyl) derivatives exhibited excellent reducing power, indicating a capacity to donate electrons. fabad.org.trresearchgate.net Their activity at concentrations from 50 to 200 μg/ml was comparable to the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.tr
Metal Chelating Activity: All tested ester and amide derivatives of indole-2-carboxylic acid showed potent Fe2+ chelating activity, which was stronger than that of the standard chelator Ethylenediaminetetraacetic acid (EDTA). fabad.org.trresearchgate.net By chelating ferrous ions, these compounds can prevent their participation in redox reactions that generate harmful free radicals.
The substitution at the 2-position of the indole ring is considered influential for antioxidant efficacy. fabad.org.tr
| Assay | Compound Class | Result | Reference |
| DPPH Radical Scavenging | N-benzyl-1H-indole-2-carboxamides | Moderate scavenging effect | fabad.org.tr |
| Reducing Power | N-benzyl-1H-indole-2-carboxamides | Excellent activity, comparable to BHT | fabad.org.trresearchgate.net |
| Fe2+ Chelating Activity | Ester and amide derivatives of indole-2-carboxylic acid | More powerful than EDTA | fabad.org.trresearchgate.net |
Radical Scavenging Mechanisms
There is currently no available research in the public domain that investigates the specific radical scavenging mechanisms of this compound. Studies on similar indole-based structures suggest potential antioxidant activity through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), but direct experimental evidence for this compound is absent. Without experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or others, a detailed description of its radical scavenging capabilities cannot be provided.
Mechanistic and Structure Activity Relationship Sar Studies of 1 Benzyl 4 Fluoro 1h Indole 2 Carboxylic Acid Analogs
Impact of N1-Benzyl Substituent Modifications on Bioactivity and Molecular Interactions
The substituent at the N1 position of the indole (B1671886) ring plays a crucial role in the biological activity of indole derivatives. rsc.org Replacing the hydrogen at the N1 position with a benzyl (B1604629) group has been shown to markedly enhance the bioactivity of certain indole analogs. rsc.org
The electronic properties of substituents on the N1-benzyl group can significantly impact the bioactivity of indole compounds. nih.govresearchgate.net Studies on related indole structures have shown that the position of substituents on the benzyl ring is critical. For instance, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs, fluoro or cyano substitutions at the ortho position of the benzyl ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov
Conversely, for a series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, the introduction of electron-withdrawing groups such as 4-cyano (4-CN), 4-nitro (4-NO2), or 4-carbomethoxy (4-COOCH3) into the N-benzyl moiety significantly increased radiosensitization activity. nih.gov This suggests that the optimal substitution pattern on the N-benzyl ring is highly dependent on the specific biological target and the rest of the molecular scaffold.
The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, alters the electron density of the aromatic ring and can influence how the molecule interacts with its biological target. lumenlearning.comlibretexts.org Electron-withdrawing groups generally decrease the electron density of the benzene (B151609) ring, making it less reactive in electrophilic aromatic substitutions, while electron-donating groups increase it. lumenlearning.comlibretexts.org
Table 1: Effect of N1-Benzyl Substitutions on Biological Activity
| Parent Compound Scaffold | Substituent on N-Benzyl Ring | Position | Effect on Activity |
|---|---|---|---|
| YC-1 Analog | Fluoro, Cyano | Ortho | Increased Inhibitory Activity nih.gov |
| YC-1 Analog | Fluoro, Cyano | Meta, Para | Reduced Inhibitory Activity nih.gov |
| Indolyl Pyrimidine Trione | 4-CN, 4-NO2, 4-COOCH3 | Para | Increased Radiosensitization nih.gov |
Role of the 4-Fluoro Substituent on the Indole Core
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability and bioactivity. daneshyari.comnih.gov
Fluorine is the most electronegative element, and its presence on the indole ring has a significant electronic effect. researchgate.net It acts as an electron-withdrawing group through induction, which can lower the pKa of the indole N-H, making it more acidic. libretexts.org This alteration in the electronic properties of the indole ring system can affect its interaction with biological targets. daneshyari.com For example, studies on other fluorinated indoles have shown that the position of the fluorine atom is critical for activity. In some cases, a 4-fluoro substitution can lead to enhanced potency, while in others, it may have a detrimental effect. acs.org The electron-withdrawing nature of fluorine can also influence the reactivity of the indole ring in metabolic pathways, often leading to increased metabolic stability by blocking sites of oxidation. daneshyari.com
Despite being the smallest of the halogens, the fluorine atom is larger than a hydrogen atom. Its steric bulk, though modest, can influence the conformation of the molecule and its fit within a receptor's binding site. The introduction of a fluorine atom at the 4-position of the indole ring can create specific steric interactions that may be favorable or unfavorable for binding, depending on the topology of the active site. researchgate.net
Significance of the Indole-2-carboxylic Acid Moiety in Receptor Binding and Enzyme Catalysis
The indole-2-carboxylic acid moiety is a key structural feature in many biologically active compounds. nih.govclockss.org It has been identified as a crucial component for binding to various receptors and for the inhibition of enzymes. nih.govacs.org
This functional group can participate in several types of interactions that are vital for molecular recognition. The carboxylic acid can act as a hydrogen bond donor and acceptor, and it can also form ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site. nih.gov For instance, indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine (B1666218) site of the NMDA receptor. nih.gov
In the context of enzyme inhibition, the carboxylate group of indole-2-carboxylic acid derivatives has been shown to chelate metal ions in the active site of enzymes like HIV-1 integrase, which is critical for their inhibitory activity. nih.gov Structure-activity relationship studies on indole-2-carboxamides, derivatives of indole-2-carboxylic acid, have demonstrated that the amide functionality at the C2 position is critical for allosteric modulation of the CB1 receptor. acs.org Furthermore, modifications of the indole-2-carboxylic acid scaffold have led to the discovery of potent apoptosis inducers. nih.gov The versatility of the carboxylic acid group allows it to be converted into esters or amides, providing a handle for further chemical modifications to optimize potency and other pharmacological properties. nih.govresearchgate.net
Substituent Effects at Other Indole Positions (C3, C5, C6, C7) on Activity
The biological activity of indole-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3, C5, C6, and C7 positions can modulate potency and selectivity for various biological targets.
The introduction of hydrophobic and electron-withdrawing groups at various positions on the indole nucleus is a key strategy in modulating the pharmacological profile of these analogs. The effects of these substitutions are highly dependent on their position and the specific biological target.
For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an electron-withdrawing group at the C5 position is considered a crucial structural requirement. acs.org Studies comparing substitutions have shown that a chloro group at C5 is often preferred over a fluoro group for potency. nih.gov The position of this halogen is critical; moving a chloro group from the C5 to the C6 position has been shown to drastically reduce binding affinity. acs.org
In the development of antagonists for the CysLT1 receptor, halogen substitution also plays a pivotal role. Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. nih.gov SAR exploration around the indole ring for this class of compounds revealed that substitution at the C4 position was the least favorable, whereas substitution at the C7 position was the most favorable for activity. nih.govresearchgate.net In contrast, for Mcl-1 inhibitors, electron-donating substitutions on the indole ring, such as methoxy (B1213986) groups, have been shown to result in higher cellular potency. acs.org
The following table summarizes the effects of various substituents at different indole positions on the activity of indole-2-carboxylic acid analogs against different targets.
| Position | Substituent | Group Type | Target | Observed Effect on Activity | Reference |
| C5 | Chloro | Electron-Withdrawing | CB1 Receptor | Favorable; more potent than fluoro | acs.orgnih.gov |
| C5 | Fluoro | Electron-Withdrawing | CB1 Receptor | Less potent than chloro | nih.gov |
| C6 | Chloro | Electron-Withdrawing | CB1 Receptor | Drastic reduction in affinity | acs.org |
| C4 | Fluoro/Chloro | Electron-Withdrawing | CysLT1 Receptor | Least favorable position | nih.govresearchgate.net |
| C7 | Methoxy | Electron-Donating | CysLT1 Receptor | Most favorable position | nih.govresearchgate.net |
| C4/C5 | Methoxy | Electron-Donating | Mcl-1 | Increased cellular potency | acs.org |
| C6 | Halogenated Benzene | Electron-Withdrawing | HIV-1 Integrase | Increased inhibitory activity | nih.govmdpi.com |
The incorporation of long branched chains, particularly at the C3 position of the indole core, has been identified as a significant factor for enhancing binding affinity. This is often attributed to improved interactions with hydrophobic cavities or pockets within the target protein's active site. nih.govnih.gov
In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), binding mode analysis revealed that introducing a long branch at the C3 position of the indole scaffold enhanced interaction with a hydrophobic cavity near the integrase active site. mdpi.comnih.govnih.gov This modification was a key factor in significantly increasing the inhibitory effect of the compounds. nih.govnih.gov Similarly, for CB1 receptor allosteric modulators, the length of the alkyl chain at the C3 position has a profound influence on activity. acs.org For example, replacing a C3 ethyl group with a longer n-pentyl group led to a marked enhancement of the allosteric effect, demonstrating the importance of chain length for optimizing interactions within the binding site. acs.org
| Position | Modification | Target | Mechanism of Action | Outcome | Reference |
| C3 | Introduction of a long branch | HIV-1 Integrase | Improved interaction with hydrophobic cavity near the active site | Significant increase in inhibitory effect | mdpi.comnih.govnih.gov |
| C3 | Increasing alkyl chain length (e.g., ethyl to n-pentyl) | CB1 Receptor | Enhanced allosteric effect | Improved binding cooperativity | acs.org |
Design Principles for Novel Indole-2-carboxylic Acid Derivatives Based on SAR
Based on extensive SAR studies, a set of design principles has emerged for the creation of novel and potent indole-2-carboxylic acid derivatives. These principles highlight the importance of specific structural features and substituent patterns for achieving desired biological activity.
Core Scaffold Importance : The indole-2-carboxylic acid moiety is a promising and essential scaffold that often acts as a metal-chelating core, for instance, by interacting with Mg²⁺ ions in the active site of enzymes like HIV-1 integrase. nih.govnih.gov The indole ring, the C2-carboxylic acid group, and an attached phenyl group are frequently considered the three necessary pharmacophores for activity. nih.gov
Strategic Halogenation : The introduction of electron-withdrawing groups, particularly halogens, at specific positions is a critical design element. For HIV-1 integrase inhibitors, adding a halogenated benzene ring at the C6 position can lead to effective π-π stacking interactions with viral DNA, thereby increasing potency. nih.govmdpi.com For CB1 modulators, an electron-withdrawing group at C5 is a key requirement. acs.org
Exploitation of Hydrophobic Pockets : Incorporating a long branched chain at the C3 position is a validated strategy to enhance binding affinity by accessing and interacting with hydrophobic pockets within the target's active site. acs.orgmdpi.comnih.gov The optimal length of this chain is a critical parameter to consider during the design process. acs.org
Positional Isomer Considerations : The placement of substituents on the indole ring is paramount. SAR data indicates that certain positions are highly sensitive to substitution. For example, while C5 and C7 are often favorable positions for modification, the C4 and C6 positions can be detrimental to activity, depending on the target class. acs.orgnih.gov
Functional Group Bioisosteres : Replacing certain functional groups can be advantageous. For instance, the replacement of an ester linkage with a more stable amide function has been shown to be favorable for improving the potency of CysLT1 antagonists. nih.gov
Emerging Research Directions and Future Perspectives for 1 Benzyl 4 Fluoro 1h Indole 2 Carboxylic Acid
Development of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of complex molecules is a primary goal in modern chemistry. For 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid, future research will likely focus on moving beyond traditional batch synthesis towards more advanced, efficient, and environmentally friendly methods.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Future synthetic strategies for this compound could incorporate several green chemistry approaches:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents.
Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts. Classic indole (B1671886) syntheses like the Fischer indole synthesis often have lower atom economy, presenting an opportunity for improvement. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy usage compared to conventional heating.
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. acs.org The synthesis of indole derivatives has been successfully adapted to flow systems. For instance, the Reissert indole synthesis, which produces indole-2-carboxylic acid derivatives, has been intensified under continuous flow conditions, drastically reducing reaction times compared to batch methods. nih.gov Similarly, reductive cyclization steps, crucial for forming the indole ring, have been performed efficiently using H-Cube® flow reactors with a Pd/C catalyst cartridge. nih.govbeilstein-journals.org
Future research could develop a telescoped, multi-step flow synthesis for this compound. This would involve integrating several reaction steps into a single continuous process without isolating intermediates, significantly improving efficiency. uc.pt Automation could be integrated into these flow systems for high-throughput synthesis of analogues, enabling rapid exploration of structure-activity relationships (SAR). nih.govnih.gov
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Indole Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Scalability | Difficult, requires process re-optimization | Easier, by running the system for longer periods beilstein-journals.org |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and better heat transfer acs.org |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters (temperature, pressure, stoichiometry) uc.pt |
| Reproducibility | Can be variable between batches | High reproducibility and consistency nih.gov |
Ligand-Based and Structure-Based Drug Design Strategies
The indole-2-carboxylic acid scaffold is a key feature in molecules designed to interact with various biological targets. mdpi.com Future research on this compound will heavily rely on computational drug design strategies to identify and optimize its potential as a therapeutic agent.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for a target protein, LBDD can be used. This involves building a pharmacophore model based on a set of known active molecules. Analogues of this compound could be designed to fit this model, guiding the synthesis of new compounds with potentially improved activity.
Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, SBDD becomes a powerful tool. nih.govnih.gov For example, indole-2-carboxylic acid derivatives have been designed as inhibitors of HIV-1 integrase. nih.govmdpi.com Molecular docking studies revealed that the indole core and the C2-carboxyl group chelate two essential Mg²⁺ ions in the enzyme's active site. mdpi.com Similarly, for this compound, docking simulations could predict its binding mode within a target active site. The benzyl (B1604629) and fluoro groups could then be systematically modified to enhance interactions with specific pockets of the protein, improving binding affinity and selectivity. nih.govnih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising therapeutic strategy. nih.gov Multi-target-directed ligands (MTDLs) are molecules intentionally designed to interact with several targets simultaneously. nih.gov
The indole scaffold is considered a "privileged structure" due to its ability to serve as a ligand for numerous receptors and enzymes. nih.govmdpi.com Research has shown that indole-2-carboxylic acid derivatives can act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two important targets in cancer immunotherapy. nih.gov
Future work could explore the potential of this compound as a scaffold for MTDLs. By modifying its structure, it may be possible to design derivatives that modulate multiple targets relevant to a specific disease. For instance, in Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological processes. nih.gov The fluorine atom at the C4 position could be particularly advantageous in modulating the compound's pharmacokinetic and pharmacodynamic properties for multi-target engagement. daneshyari.com
Potential Applications in Other Scientific Domains
While the primary focus for many indole derivatives is medicinal chemistry, their unique electronic and photophysical properties make them attractive for other scientific fields, notably material science.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials depends on their ability to transport charge efficiently, which is related to their molecular structure and solid-state packing.
Indole derivatives are excellent candidates for organic electronic materials due to their electron-rich, π-conjugated aromatic system, which facilitates charge migration. spiedigitallibrary.orgresearchgate.net Extended π-conjugated systems based on multiple indole units, such as triindoles, have been shown to be stable, high-mobility π-type semiconductors. spiedigitallibrary.orgurjc.es These molecules tend to form columnar stacks that maximize π-orbital overlap, creating pathways for charge transport. researchgate.net
This compound possesses the core indole structure necessary for these properties. Future research could explore its potential, and that of its derivatives, in this domain. The substituents (benzyl, fluoro, carboxylic acid) offer handles for tuning the material's electronic properties (e.g., HOMO/LUMO energy levels) and influencing its self-assembly and morphology in thin films, which are critical for device performance. spiedigitallibrary.org
Agrochemical Development (e.g., Herbicides, Fungicides based on Indole Derivatives)
The structural motifs present in this compound—the indole core, fluorine substitution, a carboxylic acid group, and an N-benzyl substituent—are all features that have been independently explored in the development of agrochemicals. The combination of these moieties suggests potential for this compound and its analogs to be developed into novel herbicides or fungicides.
Herbicidal Potential:
Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that plays a crucial role in plant growth and development. Synthetic auxin mimics are a major class of herbicides. Research into indole-3-carboxylic acid derivatives has revealed their potential to act as auxin transport inhibitor response 1 (TIR1) antagonists, leading to significant herbicidal activity. These compounds can disrupt normal plant growth, exhibiting inhibitory effects on both monocotyledonous and dicotyledonous weeds. researchgate.netfrontiersin.org The carboxylic acid group at the C2 position of this compound could potentially interact with plant hormone receptors in a similar manner.
Studies on various α-substituted indole-3-carboxylic acid derivatives have demonstrated significant inhibition of root and shoot growth in species like rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). researchgate.net The introduction of a benzyl group at the N1 position and a fluorine atom at the C4 position could modulate the compound's uptake, transport, and binding affinity to target proteins in plants, potentially leading to enhanced or selective herbicidal effects. Fluorine substitution is a common strategy in agrochemical design to increase metabolic stability and biological activity.
| Compound Derivative | Concentration (mg/L) | Inhibition Rate on Root Growth (%) | Reference |
|---|---|---|---|
| Indole-3-carboxylic acid analog 1 | 100 | 96 | researchgate.net |
| Indole-3-carboxylic acid analog 2 | 100 | 95 | researchgate.net |
| Indole-3-carboxylic acid analog 1 | 10 | 92 | researchgate.net |
| Indole-3-carboxylic acid analog 2 | 10 | 93 | researchgate.net |
Fungicidal Potential:
Indole derivatives have also been investigated for their antifungal properties against a range of plant pathogens. The indole nucleus can serve as a scaffold for the development of novel fungicides. For instance, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown excellent, broad-spectrum antifungal activities against pathogens such as Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov
Furthermore, N-benzyl indole derivatives have been synthesized and evaluated for their antimicrobial activities. ekb.eg The presence of the N-benzyl group in this compound could contribute to its potential as a fungicide. The fluorine atom can also enhance fungicidal potency, as has been observed in other classes of fluorinated agrochemicals. The fungicidal activity of related compounds is often assessed by determining the minimum inhibitory concentration (MIC) against various fungal species.
| Compound Type | Pathogen | EC50 (mg/L) | Reference |
|---|---|---|---|
| 3-indolyl-3-hydroxy oxindole derivative | Rhizoctonia solani | 3.44 | nih.gov |
| Carvacrol (Control) | Rhizoctonia solani | 7.38 | nih.gov |
| Phenazine-1-carboxylic acid (Control) | Rhizoctonia solani | 11.62 | nih.gov |
Future research in this area would involve the synthesis of a series of analogs of this compound to establish structure-activity relationships. Key modifications could include varying the substituents on the benzyl ring and the position of the fluorine atom on the indole core.
Analytical Chemistry (e.g., Detection and Quantification of Indole Derivatives)
The development of robust analytical methods for the detection and quantification of this compound is crucial for its potential use in agrochemical and pharmaceutical research. Such methods are essential for formulation analysis, residue studies in environmental and biological matrices, and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that can be adapted for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation and quantification of organic molecules. For a compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column is commonly used for the separation of indole derivatives. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of formic or acetic acid to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection can be achieved using a diode array detector (DAD) or a UV detector, as the indole ring is chromophoric. For enhanced sensitivity and selectivity, a fluorescence detector could be employed, as many indole derivatives are fluorescent. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For trace-level quantification, especially in complex matrices, LC-MS/MS is the preferred technique due to its high sensitivity and specificity. An electrospray ionization (ESI) source would typically be used to ionize the molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor. Collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions, and the transitions between the precursor and product ions would be monitored for quantification (Multiple Reaction Monitoring - MRM).
The development of an LC-MS/MS method would involve the optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions, collision energy, and ion source parameters. The use of a stable isotope-labeled internal standard would be ideal for accurate quantification.
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with Formic Acid | UV/DAD, Fluorescence | Robust, widely available, good for formulation analysis | sielc.com |
| LC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with Formic Acid | ESI-MS/MS (MRM mode) | High sensitivity and selectivity, ideal for residue analysis | dtic.milnih.gov |
Future work in analytical chemistry will be essential to support the exploration of this compound in various applications. This includes the validation of analytical methods according to international guidelines and their application to real-world samples.
Q & A
Q. What are the recommended synthetic routes for 1-benzyl-4-fluoro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?
A common approach involves condensation reactions between substituted indole precursors and benzyl groups. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid can undergo nucleophilic substitution with benzyl halides under reflux in acetic acid with sodium acetate as a base . Fluorination at the 4-position may require electrophilic fluorinating agents (e.g., Selectfluor) or direct substitution of pre-fluorinated intermediates. Reaction optimization (e.g., temperature, solvent polarity) is critical: prolonged reflux in acetic acid improves cyclization but may degrade acid-sensitive substituents . Yield typically ranges from 50–75%, depending on purification methods.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Combine analytical techniques:
- HPLC-MS : Confirm molecular weight (C₁₆H₁₂FNO₂; theoretical [M+H]⁺ = 286.09) and detect impurities (e.g., de-fluorinated byproducts).
- ¹H/¹³C NMR : Key signals include the benzyl group’s aromatic protons (δ 7.2–7.5 ppm) and the indole NH proton (δ ~12 ppm, broad). Fluorine substitution at C4 deshields adjacent carbons, observable in DEPT-135 .
- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtainable .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from steric effects of the benzyl group or fluorine’s electron-withdrawing influence. For example:
- DFT calculations : Model the electronic environment of the indole ring to predict sites for electrophilic attack. Fluorine at C4 reduces electron density at C3, contradicting some reactivity assumptions .
- Experimental validation : Use kinetic studies (e.g., competitive reactions with bromine or nitration agents) to map regioselectivity. Compare results with computed Fukui indices .
Q. How does the benzyl group impact the compound’s crystallographic packing and solubility?
The benzyl moiety introduces steric bulk, often leading to twisted conformations in the solid state. This reduces π-π stacking interactions, as observed in related structures like 4-chloro-6-fluoro-1H-indole . Solubility in polar solvents (e.g., DMSO) is moderate (5–10 mg/mL), but the benzyl group enhances lipophilicity, making it suitable for membrane permeability studies in biological assays.
Q. What are the challenges in characterizing fluorine-containing byproducts during synthesis?
Fluorine’s strong electron-withdrawing effect can stabilize unexpected intermediates. For example:
- LC-MS/MS : Differentiate between mono-/di-fluorinated species using isotopic patterns (¹⁹F vs. natural abundance).
- ¹⁹F NMR : Detect trace fluorinated impurities (e.g., CF₃ byproducts from fluorinating agents) at δ -110 to -125 ppm .
- XPS : Confirm fluorine’s oxidation state if decomposition occurs under harsh conditions.
Methodological Considerations
Q. How to optimize recrystallization for high-purity this compound?
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity. Fluorine’s electronegativity increases solubility in halogenated solvents (e.g., DCM), but these may co-crystallize impurities.
- Slow cooling : Gradual cooling (1°C/min) from near-boiling points improves crystal lattice formation.
- Activated charcoal treatment : Removes colored impurities without adsorbing the target compound .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with force fields parameterized for fluorine (e.g., GAFF2). The benzyl group’s hydrophobic surface may bind to aromatic residues in enzyme pockets.
- MD simulations : Analyze stability of hydrogen bonds between the carboxylic acid group and catalytic lysine/aspartate residues. Fluorine’s inductive effects can modulate pKa of the COOH group, affecting binding .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data for the benzyl substituent’s orientation?
- Variable-temperature NMR : Detect rotational barriers of the benzyl group. If signals split at low temperatures, this indicates restricted rotation.
- NOESY : Identify spatial proximity between benzyl protons and indole NH to confirm conformation .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1-allyl-1H-indole-2-carboxylic acid) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
